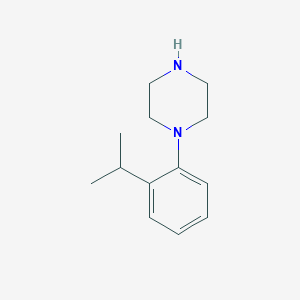

1-(2-Isopropylphenyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-propan-2-ylphenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-11(2)12-5-3-4-6-13(12)15-9-7-14-8-10-15/h3-6,11,14H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQVFOBGUYOMQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394137 | |

| Record name | 1-(2-isopropylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119695-82-8 | |

| Record name | 1-(2-isopropylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Investigations and Elucidation of Mechanism of Action

Receptor Binding and Affinity Profiles of 1-(2-Isopropylphenyl)piperazine Derivatives

The affinity of this compound derivatives for different receptors is a key determinant of their pharmacological activity. Structure-activity relationship (SAR) studies have been instrumental in optimizing selectivity and potency.

Serotonin (B10506) Receptor (5-HTR) Affinities (e.g., 5-HT7, 5-HT1A)

Derivatives of this compound have demonstrated significant binding affinities for serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes. nih.gov The 5-HT1A receptor is implicated in the modulation of mood and anxiety, while the 5-HT7 receptor is involved in processes such as sleep, mood, learning, and memory. nih.gov

Research has shown that specific structural modifications to the phenylpiperazine scaffold can significantly alter affinity for these receptors. For instance, the development of dual 5-HT1A and 5-HT7 receptor ligands has been a focus of research, with the aim of creating compounds with potential antidepressant and anxiolytic properties. nih.gov One such derivative, 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one (compound 21), exhibited high affinity for both 5-HT1A (Ki = 0.74 nM) and 5-HT7 receptors (Ki = 8.4 nM). nih.gov

In contrast, modifications like expanding the piperazine (B1678402) ring to a homopiperazine (B121016) ring have been shown to decrease affinity for the 5-HT1A receptor, highlighting the importance of the six-membered piperazine ring for optimal activity at this site. nih.gov

Table 1: Serotonin Receptor Affinities of Selected Phenylpiperazine Derivatives

| Compound | 5-HT1A Receptor (Ki, nM) | 5-HT7 Receptor (Ki, nM) |

|---|---|---|

| Compound 9 | 20.3 | - |

| Compound 10 (homopiperazine analog) | 411 | - |

| SYA16263 | 1.1 | 90 |

| Compound 21 | 0.74 | 8.4 |

Data sourced from a study on dual 5-HT1A and 5-HT7 receptor ligands. nih.gov

Dopamine (B1211576) Receptor (D2R) Interactions

The interaction of phenylpiperazine derivatives with dopamine D2 receptors is a critical aspect of their pharmacological profile, particularly for compounds with antipsychotic potential. The D2 receptor is a key target for both typical and atypical antipsychotic medications. nih.gov

Studies have shown that arylpiperazine moieties can form significant interactions with the D2 receptor binding site. These interactions involve the protonated N1 of the piperazine ring forming a salt bridge with Asp86 and edge-to-face aromatic interactions with key amino acid residues like Phe178, Trp182, and Tyr216. nih.gov The nature of substituents on the phenyl ring can influence binding affinity; electron-donating groups tend to increase affinity, while electron-withdrawing groups can decrease it. nih.gov

While many N-phenylpiperazine analogs bind to both D2 and D3 dopamine receptors due to high homology in their binding sites, some derivatives have been developed to exhibit selectivity for the D3 receptor. nih.gov This selectivity is often achieved through a bitopic binding mode, where the ligand interacts with both the primary orthosteric site and a secondary binding pocket. nih.gov

It's noteworthy that some dual 5-HT1A and 5-HT7 receptor ligands, such as the indanone-pyridinylpiperazine series, tend to have poor affinity for the D2 receptor, which can be a desirable characteristic for certain therapeutic applications. nih.gov

Cholinergic Receptor (Muscarinic and Nicotinic) Ligand Properties

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels that can be modulated by various ligands, including agonists, partial agonists, and positive allosteric modulators. nih.gov Research into nAChR ligands has been driven by their potential to improve cognitive function. nih.gov Similarly, muscarinic receptors, which are G-protein coupled receptors, play a crucial role in autonomic functions and have been implicated in various central nervous system disorders. nih.govlibretexts.org

While direct binding data for this compound itself at cholinergic receptors is not extensively detailed in the provided context, the broader class of arylpiperazines is known to sometimes interact with multiple receptor systems, and a comprehensive understanding of a compound's pharmacology would necessitate evaluation of its cholinergic ligand properties.

Ligand-Receptor Interaction Modalities: Agonism, Antagonism, and Partial Agonism

The functional activity of this compound derivatives at their target receptors can vary, ranging from full agonism to antagonism and partial agonism. This is a critical factor that determines the ultimate physiological and therapeutic effect of the compound.

A full agonist activates a receptor to its maximal capacity, while a partial agonist elicits a submaximal response, even at saturating concentrations. wikipedia.orgyoutube.com An antagonist binds to a receptor but does not activate it, thereby blocking the action of an agonist. youtube.com In some cases, a partial agonist can act as a competitive antagonist in the presence of a full agonist. wikipedia.orgyoutube.com

For example, the promising dual 5-HT1A/5-HT7 ligand, compound 21, was identified as a full agonist at the 5-HT1A receptor and an antagonist at the 5-HT7 receptor. nih.gov This specific functional profile suggests potential as an antidepressant agent. nih.gov

In the context of dopamine receptors, the concept of partial agonism is particularly relevant. The antipsychotic drug aripiprazole, for instance, is a D2/D3 partial agonist. nih.gov This property is thought to contribute to its unique clinical profile. Research into other phenylpiperazine series has shown that subtle stereochemical changes can dramatically alter efficacy, with (R)-enantiomers acting as antagonists or weak partial agonists at the D3 receptor, while the corresponding (S)-enantiomers are more efficacious partial agonists. nih.gov

Molecular and Cellular Mechanistic Studies on this compound and its Analogues

To understand the downstream consequences of receptor binding, researchers investigate the modulation of intracellular signaling pathways.

Modulation of Intracellular Signaling Pathways (e.g., Akt/NF-κB, MAPK)

The binding of ligands to G-protein coupled receptors, such as serotonin and dopamine receptors, initiates a cascade of intracellular events. These signaling pathways, including the Akt/NF-κB and MAPK pathways, are crucial for regulating a wide range of cellular processes.

The PI3K/Akt/NF-κB signaling pathway is known to be involved in cell survival and proliferation. nih.gov Studies have demonstrated that there can be significant cross-talk between the NF-κB and PI3-kinase/Akt pathways, where the modulation of one can affect the other. nih.gov For example, in certain cancer cell lines, the inhibition of both pathways can lead to synergistic apoptotic effects. nih.gov While direct studies on this compound's effect on these specific pathways are not detailed in the provided context, the modulation of receptors known to couple to these pathways suggests that such effects are plausible and warrant investigation.

The functional consequences of receptor activation can be complex. For instance, agonist stimulation of the D2 dopamine receptor can activate the ERK (a component of the MAPK pathway) via a Gαi-dependent pathway, whereas D3 receptor activation of ERK is Gβγ-dependent. nih.gov This highlights how different receptor subtypes, even within the same family, can utilize distinct signaling mechanisms to achieve their cellular effects.

Enzyme Inhibition Kinetics (e.g., Pantothenate Kinase, MAO-B, AChE)

The therapeutic potential of piperazine-containing compounds is often linked to their ability to interact with and inhibit specific enzymes. Research into derivatives and structurally related molecules provides insight into the potential activity of this compound. Key enzymes of interest include Pantothenate Kinase (PANK), Monoamine Oxidase B (MAO-B), and Acetylcholinesterase (AChE).

Pantothenate Kinase (PANK) Inhibition:

Pantothenate kinase is a vital enzyme that regulates the biosynthesis of coenzyme A, making it a target for treating metabolic and neurological disorders. nih.gov A study focused on optimizing a series of pantothenate competitive PANK inhibitors based on a high-throughput screening hit. nih.gov This led to the development of potent isopropylphenyl pyridazine (B1198779) compounds. nih.gov Although the core was a pyridazine, the study explored the role of the piperazine ring as a spacer element and the significance of the isopropylphenyl group in ligand development. nih.gov The optimization process, guided by lipophilic ligand efficiency (LipE), produced PANK3 modulators with nanomolar potency. nih.gov

Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE) Inhibition:

MAO-B and AChE are critical targets in the development of treatments for neurodegenerative diseases. nih.gov Various studies have evaluated piperazine derivatives for their inhibitory effects on these enzymes.

One study investigated a series of piperazine-substituted chalcones. nih.gov Within this series, compounds featuring a piperazine ring demonstrated notable inhibitory activity against MAO-B. nih.gov Specifically, two chalcone (B49325) derivatives, PC10 and PC11, were potent reversible inhibitors of MAO-B. nih.gov However, most compounds in this series showed only weak inhibition of AChE. nih.gov

A subsequent study synthesized and evaluated N-methyl-piperazine chalcones, building upon the previous findings. nih.gov The addition of a methyl group to the piperazine nitrogen was found to decrease MAO-B inhibition to some extent compared to their non-methylated counterparts, but it significantly enhanced AChE inhibitory potency. nih.gov For instance, replacing the carbon of an isopropyl-substituted chalcone (Compound 2e) with a nitrogen atom (in compound 2f) resulted in a 2.5-fold increase in MAO-B inhibition. nih.gov The most potent compound from this series, 2k (a 3-trifluoromethyl-4-fluorinated derivative), showed highly selective and reversible competitive inhibition against MAO-B. nih.gov

The inhibitory activities of selected compounds from these studies are summarized below.

Table 1: Enzyme Inhibition Data for Selected Piperazine Derivatives

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Inhibition Type | Selectivity Index (SI) for MAO-B | Reference |

|---|---|---|---|---|---|

| PC10 (p-fluorinated piperazine chalcone) | MAO-B | 0.65 µM | Reversible, Competitive | Not Reported | nih.govnih.gov |

| PC11 | MAO-B | 0.71 µM | Reversible | Not Reported | nih.gov |

| PC4 | AChE | 8.77 µM | Not Reported | Not Applicable | nih.gov |

| Compound 2e (isopropyl-substituted chalcone) | MAO-B | 8.36 µM | Not Reported | Not Reported | nih.gov |

| Compound 2f | MAO-B | 3.29 µM | Not Reported | Not Reported | nih.gov |

| Compound 2k (3-trifluoromethyl-4-fluorinated derivative) | MAO-B | 0.71 µM | Reversible, Competitive | 56.34 | nih.gov |

| Compound 2n (2-fluoro-5-bromophenyl derivative) | MAO-B | 1.11 µM | Reversible | 16.04 | nih.gov |

Investigation of Cellular Responses (e.g., Apoptosis, Cell Cycle Arrest, Oxidative Stress Induction)

The interaction of piperazine-based compounds at the cellular level can trigger various responses, including programmed cell death (apoptosis), interruption of the cell division cycle, and modulation of oxidative stress.

Oxidative Stress and Apoptosis:

Excessive production of reactive oxygen species (ROS) can induce oxidative stress, damage cellular components like mitochondria, and ultimately lead to apoptosis. nih.gov A study on novel 1,4-disubstituted piperazine-2,5-dione derivatives explored their antioxidant properties. nih.gov These compounds were found to effectively protect SH-SY5Y cells from oxidative damage induced by hydrogen peroxide (H₂O₂). nih.gov One derivative, compound 9r, demonstrated significant antioxidative activity by reducing ROS production and stabilizing the mitochondrial membrane potential, which in turn inhibited cell apoptosis. nih.gov This suggests that the piperazine scaffold can be a foundation for developing agents that protect against oxidative stress-related cell death. nih.gov

Cell Cycle Arrest:

The ability to halt the cell cycle is a key mechanism for anti-proliferative therapies. Research on compounds structurally related to the components of this compound has shown effects on cell cycle progression. For example, piperine, a natural compound containing a piperidine (B6355638) ring (a close relative of piperazine), was found to inhibit the growth of melanoma cells by inducing cell cycle arrest in the G1 phase. nih.gov This arrest was associated with the downregulation of cyclin D1 and the induction of the cell cycle inhibitor p21. nih.gov

Similarly, isoprenoids, which include structures related to the isopropyl group, have been shown to induce a G0/G1 cell cycle arrest in human pancreatic cancer cells. nih.gov This effect was mediated by an increase in the expression of the cyclin-dependent kinase inhibitor proteins p21(Cip1) and p27(Kip1). nih.gov These findings indicate that both the piperazine ring and the isopropylphenyl moiety could contribute to anti-proliferative effects through cell cycle modulation.

Medicinal Chemistry and Structure Activity Relationship Sar Studies

Design Principles Employing the Arylpiperazine Moiety in Drug Development

The arylpiperazine scaffold is a six-membered ring containing two opposing nitrogen atoms, attached to an aromatic (aryl) system. nih.gov Its utility in drug design stems from several key principles:

Structural Versatility : The general structure, Ar–piperazine (B1678402)–linker–terminal fragment, allows for systematic modifications at multiple positions. acs.org Chemists can readily alter the aryl group (Ar), the linker, and the terminal functional group to fine-tune the compound's pharmacological profile, including its potency, selectivity, and functional activity (agonist, antagonist). nih.govacs.org

Physicochemical Properties : The two nitrogen atoms within the piperazine ring can act as hydrogen bond acceptors and donors. nih.gov This feature, along with their basicity (pKa), often leads to improved aqueous solubility and oral bioavailability, which are desirable pharmacokinetic properties for drug candidates. nih.govnih.gov

Receptor Interaction : The arylpiperazine structure is a well-established pharmacophore for aminergic G protein-coupled receptors (GPCRs), such as serotonin (B10506) and dopamine (B1211576) receptors. nih.govnih.gov The protonated nitrogen atom of the piperazine ring typically forms a critical ionic bond with a highly conserved aspartate residue in the transmembrane domain of these receptors, anchoring the ligand in the binding pocket. mdpi.com The aryl portion, such as the 2-isopropylphenyl group, engages with a more variable secondary binding pocket, influencing receptor subtype selectivity. mdpi.com

This combination of tunable structure and favorable drug-like properties makes the arylpiperazine moiety a frequent choice for developing new drugs, particularly for neurological and psychiatric disorders. nih.govmdpi.com

Impact of Structural Modifications on the Pharmacological Profile of 1-(2-Isopropylphenyl)piperazine Derivatives

The pharmacological profile of derivatives based on the this compound core is highly sensitive to structural modifications. Research has demonstrated that altering the chemical substituents attached to this core can profoundly impact receptor binding affinity and selectivity.

A key study investigated a series of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides, including several derivatives built upon the this compound scaffold. nih.gov The primary goal was to develop compounds with high affinity for the 5-HT₇ receptor and suitable properties for brain penetration. The study systematically modified the terminal amide portion of the molecule and assessed the resulting compounds' binding affinities for serotonin 5-HT₇, 5-HT₁ₐ, and dopamine D₂ receptors. nih.gov

The findings illustrate clear structure-activity relationships, where even small changes to the terminal group lead to significant shifts in receptor affinity and selectivity. For instance, substitution on the terminal phenyl ring demonstrates how electronic and steric factors influence binding.

Table 1: Effect of Terminal Group Modification on Receptor Affinity of this compound Derivatives Data sourced from a study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamide analogues. nih.gov

| Compound ID | Terminal Group (R) | 5-HT₇ Kᵢ (nM) | 5-HT₁ₐ Kᵢ (nM) | D₂ Kᵢ (nM) |

| 19 | Phenyl | 1.8 | 155 | 1150 |

| 20 | 4-Fluorophenyl | 1.9 | 120 | 1270 |

| 21 | 4-Cyanophenyl | 0.81 | 181 | 1000 |

| 22 | 4-Nitrophenyl | 1.5 | 126 | 1340 |

Broader SAR studies on long-chain arylpiperazines provide additional context:

Aryl Substituents : The nature and position of substituents on the phenyl ring of the arylpiperazine moiety are critical. The ortho-isopropyl group in this compound, for example, influences the molecule's conformation and interaction with the receptor binding site. nih.gov

Linker Length : For 5-HT₁ₐ receptors, the length of the aliphatic chain connecting the piperazine ring to the terminal fragment can cause significant variations in affinity. nih.gov

Terminal Fragment : The chemical nature of the terminal part of the molecule often has the largest influence on selectivity. As seen in the table above, different terminal groups can fine-tune affinity for the primary target (5-HT₇) while modulating off-target effects at other receptors like 5-HT₁ₐ and D₂. nih.govnih.gov

These studies underscore that achieving a desired pharmacological profile requires a careful and systematic exploration of the chemical space around the core this compound structure.

Application of Bioisosteric Replacement Strategies in this compound Analogues

Bioisosterism is a fundamental strategy in medicinal chemistry where an atom or a functional group in a lead compound is replaced by another with similar physical or chemical properties. patsnap.comresearchgate.net The goal is to enhance potency, improve pharmacokinetic properties, or reduce toxicity while retaining the desired biological activity. researchgate.netnih.gov This strategy is a powerful tool for optimizing lead compounds and exploring new chemical space. nih.govspirochem.com

While specific examples detailing bioisosteric replacement directly on the this compound scaffold are not extensively documented in the provided sources, the principles are widely applied to the broader class of arylpiperazine analogues. A classic and highly illustrative example is the bioisosteric replacement of the piperazine ring with a piperidine (B6355638) ring.

In a study developing dual-acting histamine (B1213489) H₃ and sigma-1 (σ₁) receptor ligands, researchers compared compounds differing only by this specific structural change. nih.govacs.org The results were striking:

Compound 4 (piperazine) showed high affinity for the H₃ receptor (Kᵢ = 3.17 nM) but very low affinity for the σ₁ receptor (Kᵢ = 1531 nM). nih.govacs.org

Compound 5 (piperidine) , the direct bioisostere, maintained high affinity for the H₃ receptor (Kᵢ = 7.70 nM) but gained potent affinity for the σ₁ receptor (Kᵢ = 3.64 nM). nih.govacs.org

Conformational Analysis of the Piperazine Ring and its Influence on Ligand Binding

The three-dimensional shape, or conformation, of the piperazine ring is a critical determinant of how a ligand binds to its biological target. The six-membered piperazine ring is not planar; it primarily adopts a low-energy "chair" conformation to minimize steric and torsional strain. blumberginstitute.org However, "boat" and "twist-boat" conformations are also possible. blumberginstitute.org

The orientation of substituents on the ring's nitrogen atoms—whether they are in an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position—is also crucial. blumberginstitute.org Infrared spectral analysis suggests that the N-H bond in a piperazine ring, and by extension N-substituents, generally prefers the equatorial position. rsc.org

The influence of this conformation on ligand binding is profound:

Receptor Anchoring : In aminergic GPCRs, the piperazine ring positions itself to form a strong, charge-assisted hydrogen bond between one of its protonated nitrogen atoms and a highly conserved aspartate (Asp) residue on the third transmembrane helix of the receptor. mdpi.com Crystal structures of related arylpiperazine fragments bound to the β1-adrenergic receptor show the piperazine ring fitting precisely between an aspartate residue (Asp121) and an asparagine residue (Asn329). acs.org

Aryl Group Orientation : The conformation of the piperazine ring dictates the spatial orientation of the attached aryl group. The dihedral angle—the angle between the plane of the phenyl ring and the plane of the piperazine ring—is a key factor. mdpi.com In one arylpiperazine derivative, this angle was found to be 41.84°. mdpi.com This specific orientation positions the aryl group (e.g., the 2-isopropylphenyl group) to interact with hydrophobic and aromatic amino acid residues in the secondary binding pocket, which is a major determinant of receptor subtype selectivity. mdpi.com

Stabilization : Introducing additional substituents onto the piperazine ring can further stabilize the ligand-receptor complex, potentially increasing binding affinity. nih.gov

Therefore, the conformational properties of the piperazine ring are not merely a structural detail but a key functional element that governs the molecule's precise fit and interaction with its receptor target.

Preclinical Pharmacological and Biological Investigations

In Vitro Biological Activity Assessments

In vitro studies, which are conducted in a controlled environment outside of a living organism, provide the initial insights into the biological activity of a compound at a cellular level.

While specific cytotoxic data for 1-(2-Isopropylphenyl)piperazine against cancer cell lines is not extensively detailed in the available literature, numerous studies on structurally related piperazine (B1678402) derivatives have demonstrated significant antiproliferative activity across a variety of cancer cell types. nih.gov For instance, a series of indolin-2-one derivatives featuring a 4-phenylpiperazine-1-carbothiohydrazide moiety were synthesized and evaluated for their ability to inhibit the growth of human cancer cell lines. nih.gov

Among these, compounds 6d and 6l showed particular potency against A549 lung cancer cells, while compounds 5f and 6l were notably active against HCT-116 colon cancer cells, with activities comparable to the established anticancer drug, Sunitinib. nih.gov Another study highlighted a different piperazine derivative, CB01, which was found to be highly cytotoxic to glioblastoma (U87) and cervical cancer (HeLa) cells, with IC₅₀ values below 50 nM. researchgate.net The mechanism for CB01 was suggested to involve the induction of apoptosis through the intrinsic mitochondrial signaling pathway. researchgate.net Similarly, a series of aminated quinolinequinones linked to piperazine analogs were potent inhibitors of cancer cell growth across several cell lines, with the most potent, QQ1, showing an IC₅₀ value of 1.5 µM against ACHN renal cancer cells. nih.gov

These findings collectively suggest that the piperazine scaffold, a core component of this compound, is a valuable pharmacophore in the design of cytotoxic agents.

Table 1: Cytotoxic Activity of Selected Piperazine Derivatives

| Compound | Cancer Cell Line | Measurement | Value (µM) | Reference |

|---|---|---|---|---|

| 5f | HCT-116 (Colon) | IC₅₀ | 3.49 | nih.gov |

| 6d | A549 (Lung) | IC₅₀ | 3.59 | nih.gov |

| 6l | HCT-116 (Colon) | IC₅₀ | 4.57 | nih.gov |

| 6l | A549 (Lung) | IC₅₀ | 5.58 | nih.gov |

| CB01 | U87 (Glioblastoma) | IC₅₀ | <0.05 | researchgate.net |

| CB01 | HeLa (Cervical) | IC₅₀ | <0.05 | researchgate.net |

| QQ1 | ACHN (Renal) | IC₅₀ | 1.5 | nih.gov |

This table is populated with data from derivatives of piperazine to illustrate the potential of the chemical class, as specific data for this compound was not available in the reviewed sources.

The anti-inflammatory potential of piperazine-containing compounds has been investigated in various cellular models. A novel piperazino-enaminone compound, JODI, was shown to reduce pro-inflammatory cytokines in vitro. nih.gov In a follow-up study, a liposomal formulation of JODI significantly suppressed the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as nitric oxide (NO) release in RAW 264.7 macrophage cells stimulated by lipopolysaccharide (LPS). nih.gov

Similarly, a study on N-Phenyl Piperazine derivatives demonstrated a dose-dependent anti-inflammatory response, with one compound, P6, showing superior efficacy to the standard control at a concentration of 100 µg/mL. biomedpharmajournal.org These studies indicate that piperazine derivatives can modulate key inflammatory pathways at the cellular level, primarily by inhibiting the release of inflammatory mediators from immune cells. The mechanism often involves interfering with signaling cascades such as the NF-κB pathway. nih.gov

In Vivo Preclinical Characterization

In vivo studies in animal models are crucial for understanding a compound's pharmacokinetics, safety, and efficacy in a whole-organism context.

The ability of a compound to cross the blood-brain barrier (BBB) is critical for its potential use in treating central nervous system (CNS) disorders. For small molecules, properties like lipophilicity, measured as logP, are key indicators of BBB permeability. nih.gov A logP value between 1.5 and 2.5 is often considered ideal for passive diffusion into the brain. nih.gov

Studies on various piperazine derivatives have shown their potential to enter the CNS. For example, a radioiodinated benzamide (B126) derivative with a piperazine moiety exhibited high brain uptake in mice (4.99% of injected dose per gram of tissue at 10 minutes post-injection). nih.gov Another study on a potent TRPV1 antagonist, (S)–N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide, which shares a substituted phenyl feature, reported excellent CNS penetration with a brain/plasma ratio of 1.66. researchgate.net These examples suggest that molecules with the piperazine scaffold can be optimized to achieve significant brain penetration.

The metabolism of a drug candidate determines its half-life and potential for drug-drug interactions. A series of 2-piperazine-alpha-isopropylbenzylamine derivatives showed moderate metabolic stability when incubated with human liver microsomes. nih.gov For a different radioiodinated piperazine-based tracer, metabolite analysis in both mice and rabbits revealed very few (less than 5-8%) labeled metabolites in the brain, indicating that the parent compound was largely responsible for the observed brain uptake. nih.gov Common metabolic pathways for piperazine-containing compounds include N-dealkylation, hydroxylation of aromatic rings, and oxidation. The specific metabolic fate of this compound would require dedicated studies, but these findings from related structures provide a general framework for its expected biotransformation.

The in vivo efficacy of piperazine derivatives as anti-inflammatory agents has been demonstrated in several preclinical models. jddtonline.info The carrageenan-induced paw edema model in rats is a standard test for acute inflammation. nih.govnih.gov In this model, various piperazine derivatives have shown significant anti-inflammatory effects. researchgate.netnih.gov For example, a piperazine derivative, LQFM-008, reduced paw edema at doses of 15 and 30 mg/kg. nih.gov

Another study on methyl salicylate (B1505791) derivatives bearing a piperazine moiety found that all tested compounds exhibited favorable anti-inflammatory activity in both the carrageenan-induced paw edema and the xylol-induced ear edema models in mice. nih.gov A novel piperazino-enaminone, JODI, was also effective in a mouse model of hemarthrosis (joint bleeding), where it reversed the increase in local pro-inflammatory cytokines. nih.gov

Table 2: In Vivo Anti-inflammatory Activity of Selected Piperazine Derivatives in the Carrageenan-Induced Paw Edema Model

| Compound/Derivative Class | Animal Model | Dose | Inhibition of Edema (%) | Time Point (hours) | Reference |

|---|---|---|---|---|---|

| Piperazine Derivatives (42-c, 42-d, 42-h) | Rat | 50 mg/kg | Potent Activity (not quantified) | 1 and 3 | researchgate.net |

| LQFM-008 | Rat | 15 mg/kg | Significant Reduction | 1, 2, 3, 4 | nih.gov |

| LQFM-008 | Rat | 30 mg/kg | Significant Reduction | 1, 2, 3, 4 | nih.gov |

| Methyl Salicylate-Piperazine Hybrids (M1-M16) | Mouse | 100 mg/kg | Favorable Activity (vs. Aspirin) | Not Specified | nih.gov |

This table summarizes findings for various piperazine derivatives, as specific in vivo anti-inflammatory data for this compound was not available in the reviewed sources. The results demonstrate the anti-inflammatory potential of the broader chemical class.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Protein Interaction Predictions for 1-(2-Isopropylphenyl)piperazine and Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand how a ligand, such as a piperazine (B1678402) derivative, might interact with a protein target at the atomic level.

Studies on various arylpiperazine derivatives have demonstrated their potential to bind to a range of biological targets. For instance, docking studies have been used to explore the interaction between piperazine derivatives and targets like the androgen receptor, which is implicated in prostate cancer. nih.gov In these simulations, the three-dimensional structure of the target protein is obtained from databases like the Protein Data Bank (PDB), and computational software is used to predict the binding affinity and mode of interaction for the ligand. nih.gov

The predicted interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov For example, molecular docking studies of some bioactive piperazine derivatives with the androgen receptor have revealed binding affinities in the range of -7.1 to -7.5 kcal/mol. nih.gov The stability of these predicted complexes is often attributed to a network of interactions with key amino acid residues within the protein's binding pocket. nih.gov Similarly, other research has shown that phenylpiperazine derivatives can form stable complexes with topoisomerase IIα, a key enzyme in DNA replication, suggesting a potential mechanism for anticancer activity. nih.gov The insights from these docking studies on related compounds can help predict the potential biological targets and interaction patterns for this compound.

Table 1: Examples of Molecular Docking Studies on Piperazine Derivatives

| Derivative Class | Protein Target | Software/Method | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|---|

| Arylpiperazines | Androgen Receptor (5T8E) | AutoDock Vina | -7.1 to -7.5 | Hydrogen, electrostatic, and hydrophobic bonds nih.gov |

| Phenylpiperazines | Topoisomerase IIα | Not Specified | Negative energy scoring function | Hydrogen bonds with Asp residues nih.gov |

| Piperazine Derivatives | Peroxisome proliferator-activated receptor gamma (PPARγ) | Not Specified | Favorable binding affinities | Hydrogen bonding and hydrophobic contacts pharmaceuticaljournal.net |

| Phenylsulfonyl Piperazines | Not Specified | Not Specified | Not Specified | Antimalarial activity prediction dntb.gov.ua |

X-ray Crystallographic Analysis of Protein-Ligand Complexes Incorporating Piperazine Derivatives

X-ray crystallography is a powerful experimental technique that provides a high-resolution, three-dimensional picture of a molecule's atomic structure. In the context of drug discovery, it is the gold standard for elucidating the precise interactions between a ligand and its protein target. nih.govspringernature.comnih.gov This method allows for the direct visualization of the binding mode, orientation, and conformational changes in both the ligand and the protein upon complex formation. frontiersin.org

The process typically involves growing a high-quality crystal of the protein-ligand complex, which can be achieved through co-crystallization or by soaking the ligand into a pre-existing protein crystal. nih.govspringernature.com This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure can be determined. nih.gov

While molecular docking provides valuable predictions, X-ray crystallographic data offers experimental validation of these computational models. It confirms the specific amino acid residues involved in binding and reveals the exact geometry of hydrogen bonds and other interactions. nih.gov For piperazine derivatives, obtaining crystal structures of their complexes with biological targets is a crucial step in structure-based drug design. This structural information provides definitive insights that can guide the synthesis of new derivatives with improved potency and selectivity. amanote.com Although specific X-ray crystallographic data for this compound complexed with a protein target is not widely available in the literature, the methodology remains vital for the broader class of piperazine-based compounds.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations are employed to investigate the electronic properties of a molecule, offering insights into its structure, stability, and reactivity. researchgate.net Methods like Density Functional Theory (DFT) are commonly used to perform these calculations, often with various functionals (e.g., B3LYP, WB97XD) and basis sets (e.g., 6-311++G**) to optimize the molecular geometry and predict electronic characteristics.

For piperazine and its derivatives, these calculations can determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Another valuable output is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution across the molecule, identifying electrophilic (electron-poor, often shown in blue) and nucleophilic (electron-rich, often shown in red) sites. nih.gov This information is crucial for understanding and predicting where a molecule is likely to engage in intermolecular interactions, such as hydrogen bonding, which is fundamental to its binding with a protein target. Quantum chemical studies on piperazine itself have used DFT to analyze its vibrational properties, chemical properties, and the nature of its chemical bonds. researchgate.net

Table 2: Common Parameters from Quantum Chemical Calculations for Piperazine Derivatives

| Parameter | Description | Insights Gained | Typical Method |

|---|---|---|---|

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Provides accurate bond lengths and angles. | DFT (e.g., B3LYP/6-311++G**) |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and kinetic stability. researchgate.net | DFT |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies nucleophilic and electrophilic sites for potential interactions. researchgate.netnih.gov | DFT |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to form interactions with a protein receptor. | DFT |

| Mulliken Atomic Charges | A calculation of the partial charge on each atom in the molecule. | Shows the distribution of electron charge within the molecule. nih.gov | DFT |

Biomolecular Simulations of this compound-Target Protein Systems

While molecular docking provides a static snapshot of a ligand-protein interaction, biomolecular simulations, particularly molecular dynamics (MD) simulations, offer a dynamic view. These simulations model the movement of atoms and molecules over time, providing a more realistic representation of the biological environment.

Starting with the docked complex, an MD simulation can assess the stability of the predicted binding pose. By simulating the movements of the ligand and protein in a solvent environment over a period of nanoseconds or longer, researchers can observe whether the ligand remains securely in the binding pocket or if it dissociates. These simulations are governed by a force field, a set of parameters that defines the potential energy of the system.

Key insights from biomolecular simulations include:

Binding Stability: Analysis of the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time can confirm the stability of the complex.

Conformational Changes: Simulations can reveal how the protein and ligand adapt their conformations to achieve an optimal fit, which is not always apparent from static docking.

Role of Solvent: The explicit inclusion of water molecules allows for a more accurate understanding of their role in mediating or disrupting ligand-protein interactions.

Binding Free Energy Calculations: Advanced techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to MD simulation trajectories to provide a more accurate estimation of the binding free energy, which correlates with binding affinity.

Although specific biomolecular simulation studies focused on this compound are not prevalent in the reviewed literature, this computational approach represents a critical step in validating and refining the predictions made by molecular docking for this and other related piperazine derivatives.

Emerging Therapeutic Potential Based on Preclinical Findings

Prospects in Neuropsychiatric Disorders (e.g., Cognitive Impairment, Anxiety, Depression, Schizophrenia)

Derivatives of 1-(2-Isopropylphenyl)piperazine, more broadly known as piperazine (B1678402) derivatives, have shown considerable promise in preclinical studies for a range of neuropsychiatric disorders. The piperazine scaffold is a key feature in many compounds targeting the central nervous system. researchgate.net

Cognitive Impairment: Research into piperazine derivatives has identified potential therapeutic avenues for cognitive deficits, particularly those associated with Alzheimer's disease (AD). One study highlighted a piperazine derivative, N-(2,6-difluorophenyl)-2-(4-phenylpiperazin-1-yl)propanamide (referred to as cmp2), as a modulator of the TRPC6 channel, which is implicated in AD pathology. nih.gov In vivo studies in a mouse model of AD (5xFAD mice) demonstrated that this compound could restore synaptic plasticity. nih.gov Behavioral assessments revealed that it improved cognitive functions, including object recognition, spatial memory in the Morris water maze, and fear memory. nih.gov Another study also pointed to piperazine derivatives as potential TRPC6 agonists that could offer neuroprotective effects against amyloid toxicity, a hallmark of AD. nih.govnih.gov Specifically, a piperazine compound was shown to restore long-term potentiation in hippocampal slices from a mouse model of AD. nih.gov Furthermore, piperine, an alkaloid containing a piperidine (B6355638) ring (structurally related to piperazine), has been shown to ameliorate cognitive impairment in a mouse model of sporadic Alzheimer's disease by reducing oxidative stress, restoring neurotransmission, and decreasing neuroinflammation. nih.gov

Anxiety: The role of piperazine derivatives in anxiety has been explored through various preclinical models. For instance, 1-(3-chlorophenyl)piperazine (B195711) (mCPP) has been used to induce anxiety-like behaviors in animal models to study the mechanisms of anxiety and the effects of anxiolytic drugs. nih.gov Conversely, other novel piperazine derivatives have demonstrated anxiolytic-like effects. One such compound, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032), showed anxiety-reducing activity in animal models like the elevated plus-maze and light-dark box tests. nih.gov This effect was found to be mediated through benzodiazepine (B76468) and nicotinic pathways. nih.gov

Depression: While direct preclinical evidence for this compound in depression is limited in the provided search results, the broader class of piperazine derivatives has been investigated for antidepressant-like activity. The diverse biological activities of piperazine analogs, particularly their interaction with monoamine pathways and neurotransmitter receptors, suggest their potential in developing treatments for depression. researchgate.net

Schizophrenia: The development of novel antipsychotics is a key area of research, with a focus on compounds that can address the positive, negative, and cognitive symptoms of schizophrenia with fewer side effects than current medications. nih.govnih.gov Piperazine derivatives are being synthesized and evaluated for their potential as atypical antipsychotics. nih.govresearchgate.net For example, a series of 2-substituted-5-thiopropylpiperazine (piperidine)-1,3,4-oxadiazoles derivatives were designed to target dopamine (B1211576) D2 and D3, as well as serotonin (B10506) 5-HT1A and 5-HT2A receptors. nih.gov One compound from this series demonstrated high affinities for these receptors and inhibited behaviors in animal models relevant to psychosis without inducing extrapyramidal symptoms, which are common side effects of older antipsychotics. nih.gov The abuse of certain piperazines has also been linked to the induction of acute psychotic episodes, highlighting the potent effects of this chemical class on the central nervous system. mdpi.com

Table 1: Preclinical Findings of Piperazine Derivatives in Neuropsychiatric Disorders

| Disorder | Compound/Derivative Class | Animal Model | Key Findings |

|---|---|---|---|

| Cognitive Impairment | N-(2,6-difluorophenyl)-2-(4-phenylpiperazin-1-yl)propanamide | 5xFAD Mice (AD model) | Improved cognitive functions (object recognition, spatial memory, fear memory), restored synaptic plasticity. nih.gov |

| Cognitive Impairment | Piperazine derivative (TRPC6 agonist) | 5xFAD Mice (AD model) | Restored long-term potentiation in hippocampal slices. nih.gov |

| Cognitive Impairment | Piperine | Mouse model of sporadic AD | Ameliorated cognitive deficits, reduced oxidative stress and neuroinflammation. nih.gov |

| Anxiety | 1-(3-chlorophenyl)piperazine (mCPP) | Rats | Induced "anxiety-like" behaviors, serving as a model to study anxiolytics. nih.gov |

| Anxiety | 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol | Mice | Showed anxiolytic-like activity in elevated plus-maze and light-dark box tests. nih.gov |

| Schizophrenia | 2-substituted-5-thiopropylpiperazine derivatives | Mice | Inhibited apomorphine-induced climbing and MK-801-induced hyperactivity without extrapyramidal symptoms. nih.gov |

Evaluation as Anticancer Agents

The piperazine scaffold is a privileged structure in medicinal chemistry, and its derivatives have been extensively investigated for their potential as anticancer agents. nih.govresearchgate.net Preclinical studies have demonstrated the efficacy of various piperazine-containing compounds against a range of cancer cell lines and in animal models.

One study detailed the synthesis of novel 1-(2-aryl-2-adamantyl)piperazine derivatives and their evaluation against several human cancer cell lines, including cervical, breast, pancreatic, and non-small cell lung cancer. nih.gov A parent piperazine compound and its fluorinated and acetylated derivative showed notable activity against HeLa (cervical) and MDA-MB-231 (breast) cancer cells, with significantly low cytotoxicity towards normal human cells. nih.gov

Another research effort focused on creating vindoline-piperazine conjugates, which exhibited significant antiproliferative effects across a panel of 60 human tumor cell lines. mdpi.com Specifically, conjugates with [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine were particularly effective against breast and non-small cell lung cancer cell lines, respectively. mdpi.com These compounds also demonstrated promising selectivity for cancer cells over non-tumor cells. mdpi.com

Furthermore, the hybridization of piperazine with other pharmacologically active moieties has yielded promising results. For instance, new phthalazine-piperazine-pyrazole conjugates were synthesized and evaluated for their in vitro anticancer activity against human breast (MCF-7), lung (A549), and prostate (DU-145) cancer cell lines. researchgate.net Certain compounds in this series showed activity comparable to the standard anticancer drug etoposide. researchgate.net Similarly, derivatives of alepterolic acid tethered with piperazine were found to be effective against HepG2 (hepatoma) and MDA-MB-231 (triple-negative breast cancer) cells, inducing apoptosis in the latter. nih.gov

The mechanism of action for some of these piperazine derivatives involves the inhibition of key cellular targets. For example, new phenylpiperazine derivatives of 1,2-benzothiazine were designed as potential topoisomerase II inhibitors. nih.govmdpi.com One compound from this series displayed better antitumor activity and lower cytotoxicity towards healthy cells compared to the established anticancer drug doxorubicin. nih.gov Molecular docking studies suggested its ability to bind to both the DNA-topoisomerase II complex and the minor groove of DNA. nih.gov

Table 2: Anticancer Activity of Selected Piperazine Derivatives in Preclinical Studies

| Derivative Class | Cancer Cell Lines | Key Findings |

|---|---|---|

| 1-(2-aryl-2-adamantyl)piperazines | HeLa (cervical), MDA-MB-231 (breast) | Showed reasonable activity with low cytotoxicity to normal cells. nih.gov |

| Vindoline-piperazine conjugates | NCI60 panel (various human tumors) | Demonstrated significant antiproliferative effects, particularly against breast and lung cancer lines, with good selectivity. mdpi.com |

| Phthalazine-piperazine-pyrazole conjugates | MCF-7 (breast), A549 (lung), DU-145 (prostate) | Exhibited anticancer activity comparable to etoposide. researchgate.net |

| Alepterolic acid-piperazine derivatives | HepG2 (hepatoma), MDA-MB-231 (breast) | Effective against these cell lines, inducing apoptosis in MDA-MB-231 cells. nih.gov |

| Phenylpiperazine derivatives of 1,2-benzothiazine | MCF7 (breast) | Showed potent antitumor activity with lower toxicity to healthy cells than doxorubicin. nih.gov |

Role in Inflammatory Conditions

Piperazine derivatives have emerged as a promising class of compounds with significant anti-inflammatory properties. thieme-connect.de Preclinical studies have demonstrated their potential to mitigate inflammation through various mechanisms.

A study investigating N-phenyl piperazine derivatives found that they exhibited a dose-dependent anti-inflammatory response in vitro. biomedpharmajournal.org At higher concentrations, these compounds showed significant anti-inflammatory effects, with one derivative, P7, consistently demonstrating high potential. biomedpharmajournal.org Another investigation into methyl salicylate (B1505791) derivatives bearing a piperazine moiety revealed that these compounds possessed favorable in vivo anti-inflammatory activity in mouse models of xylol-induced ear edema and carrageenan-induced paw edema. nih.gov Some of these derivatives showed anti-inflammatory effects superior to aspirin (B1665792) and comparable to indomethacin (B1671933) at the same dose. nih.gov The mechanism of action for one of the potent compounds was linked to the attenuation of LPS-induced cyclooxygenase-2 (COX-2) up-regulation, a key enzyme in the inflammatory pathway. nih.gov

Further research on novel piperazine derivatives has shown their ability to inhibit the production of inflammatory mediators. nih.govorscience.ru In one study, compounds PD-1 and PD-2 demonstrated noteworthy dose-dependent anti-inflammatory activity by inhibiting nitrite (B80452) production and the generation of tumor necrosis factor-alpha (TNF-α). nih.govorscience.ru The synthesis of new piperazine and ethanolamine (B43304) derivatives of H1-antihistaminic drugs also revealed that certain substitutions on the piperazine ring could significantly reduce acute inflammation. nih.gov

The anti-inflammatory potential of piperazine derivatives has also been evaluated in the context of specific disease models. For example, some 1,4-disubstituted piperazine derivatives have shown appreciable anti-inflammatory activity in the carrageenan-induced rat paw edema model. researchgate.net

Table 3: Preclinical Anti-inflammatory Effects of Piperazine Derivatives

| Derivative Class | Model/Assay | Key Findings |

|---|---|---|

| N-Phenyl Piperazine Derivatives | In vitro anti-inflammatory assay | Demonstrated dose-dependent anti-inflammatory response. biomedpharmajournal.org |

| Methyl Salicylate Derivatives with Piperazine | Xylol-induced ear edema and carrageenan-induced paw edema in mice | Exhibited potent in vivo anti-inflammatory activities, some superior to aspirin. nih.gov Attenuated COX-2 up-regulation. nih.gov |

| Novel Piperazine Derivatives (PD-1, PD-2) | In vitro assays | Inhibited nitrite production and TNF-α generation in a dose-dependent manner. nih.govorscience.ru |

| Piperazine Derivatives of H1-Antihistamines | Acute inflammation models | Certain substitutions on the piperazine ring significantly decreased acute inflammation. nih.gov |

| 1,4-Disubstituted Piperazine Derivatives | Carrageenan-induced rat paw edema in rats | Showed appreciable anti-inflammatory activity. researchgate.net |

Other Potential Therapeutic Applications (e.g., Pantothenate Kinase Modulation)

Beyond the well-explored areas of neuropsychiatric disorders, cancer, and inflammation, derivatives of this compound and related compounds are being investigated for other therapeutic applications. A notable example is their role as modulators of pantothenate kinase (PanK).

Pantothenate kinase is a crucial regulator of coenzyme A biosynthesis and has been identified as a target for treating certain neurological and metabolic disorders. researchgate.netnih.gov A study focused on the optimization of a series of pantothenate competitive PanK inhibitors, using a lipophilic ligand efficiency-guided approach. researchgate.netnih.gov This research led to the development of potent PanK3 modulators with nanomolar potency, excellent physicochemical properties, and a well-defined binding mode. nih.gov The study successfully optimized a high-throughput screening hit into a lead compound, demonstrating the potential of this chemical series for further development. researchgate.net

In addition to PanK modulation, the broad-ranging biological activities of piperazine derivatives suggest their potential in other therapeutic areas. For instance, certain derivatives have been evaluated as radiation countermeasures, showing radioprotective effects in human cell lines exposed to gamma radiation with minimal cytotoxicity. nih.gov The diverse pharmacological profile of the piperazine scaffold continues to make it a valuable starting point for the discovery of new therapeutic agents for a wide array of diseases. researchgate.netneuroquantology.com

Table 4: Other Potential Therapeutic Applications of Piperazine Derivatives

| Therapeutic Target/Application | Derivative Class | Key Preclinical Findings |

|---|---|---|

| Pantothenate Kinase (PanK) Modulation | Isopropylphenyl Pyridazines | Development of potent, drug-like PanK3 inhibitors with nanomolar potency and desirable physicochemical properties. researchgate.netnih.gov |

| Radioprotection | 1-(2-hydroxyethyl)piperazine derivatives | Demonstrated significant radioprotective effects in vitro with minimal cytotoxicity. nih.gov |

Conclusion and Future Research Directions

Summary of Key Academic Findings on 1-(2-Isopropylphenyl)piperazine

A comprehensive review of the existing scientific literature reveals a striking scarcity of research focused specifically on this compound. While the parent molecule, piperazine (B1678402), and its numerous derivatives have been extensively studied and are components of many approved drugs, this compound has not been the subject of significant academic inquiry. Its synthesis is described in some chemical patents, indicating its use as an intermediate in the creation of more complex molecules. However, dedicated studies on its own biological effects are conspicuously absent from peer-reviewed journals.

The piperazine ring is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and to interact with various biological targets. Derivatives of piperazine have shown a wide array of activities, including antihistaminic, antipsychotic, anti-cancer, and anti-infective properties. This broad utility of the piperazine core suggests that this compound could possess interesting pharmacological characteristics, yet this remains purely speculative in the absence of direct research.

Identification of Knowledge Gaps and Unexplored Research Avenues

The lack of dedicated research on this compound represents a significant knowledge gap. The following are key areas where information is completely lacking:

Pharmacological Profile: The primary and secondary pharmacological activities of this compound are unknown. There is no data on its potential targets, such as receptors, enzymes, or ion channels.

Mechanism of Action: Without a known pharmacological target, the mechanism by which this compound might exert any biological effect is entirely undetermined.

Pharmacokinetics: Information regarding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is not available. Understanding these parameters is crucial for assessing its potential as a drug candidate.

Toxicological Profile: The safety and toxicity of this compound have not been evaluated.

These unexplored avenues represent a considerable opportunity for original research. The initial steps would involve the chemical synthesis and purification of the compound, followed by a systematic screening to identify any biological activity.

Future Perspectives for Translational Research and Drug Candidate Development

Given the well-established role of piperazine derivatives in medicine, future research into this compound could be highly fruitful. The presence of the isopropylphenyl group could confer specific properties that differentiate it from other piperazine-containing compounds.

Future translational research should begin with a broad-based screening approach to identify any potential therapeutic areas. This could include assays for:

Central Nervous System (CNS) Activity: Many phenylpiperazine derivatives interact with neurotransmitter receptors, such as serotonin (B10506) and dopamine (B1211576) receptors. Investigating the binding profile of this compound at these targets could reveal potential for treating psychiatric or neurological disorders.

Anticancer Activity: The piperazine moiety is present in several anticancer drugs. Screening against a panel of cancer cell lines could uncover any cytotoxic or antiproliferative effects.

Antimicrobial Activity: The potential for novel antimicrobial agents is a high priority in global health. Testing this compound against a range of bacteria and fungi could identify new leads in this area.

Should any promising activity be identified, further studies would be warranted to elucidate the mechanism of action, optimize the structure for improved potency and selectivity, and evaluate its efficacy in preclinical models. The journey from a largely unstudied chemical entity to a potential drug candidate is long, but for this compound, it is a journey that has yet to begin. The scientific community is presented with a blank slate and the opportunity to uncover potentially valuable therapeutic applications for this overlooked molecule.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.